molecular formula C24H32N2O7 B5137061 2,6-Dimethoxy-4-[[4-(3-phenylpropyl)piperazin-1-yl]methyl]phenol;oxalic acid

2,6-Dimethoxy-4-[[4-(3-phenylpropyl)piperazin-1-yl]methyl]phenol;oxalic acid

Cat. No.: B5137061
M. Wt: 460.5 g/mol
InChI Key: YRWSHMOAJXZANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-4-[[4-(3-phenylpropyl)piperazin-1-yl]methyl]phenol; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenolic core substituted with methoxy groups and a piperazine moiety linked to a phenylpropyl chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-[[4-(3-phenylpropyl)piperazin-1-yl]methyl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the phenolic core, followed by the introduction of methoxy groups through methylation reactions. The piperazine moiety is then attached via nucleophilic substitution, and the phenylpropyl chain is introduced through alkylation reactions. The final step involves the formation of the oxalic acid salt, which is achieved by reacting the compound with oxalic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-[[4-(3-phenylpropyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic core can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deoxygenated phenolic compounds.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

2,6-Dimethoxy-4-[[4-(3-phenylpropyl)piperazin-1-yl]methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-[[4-(3-phenylpropyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenolic core can engage in hydrogen bonding and π-π interactions, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may influence neurological and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyphenol: Lacks the piperazine and phenylpropyl groups, making it less versatile.

    4-(3-Phenylpropyl)piperazine: Does not have the phenolic core, limiting its chemical reactivity.

    2,6-Dimethoxy-4-methylphenol: Similar structure but lacks the piperazine moiety.

Uniqueness

2,6-Dimethoxy-4-[[4-(3-phenylpropyl)piperazin-1-yl]methyl]phenol is unique due to its combination of a phenolic core, methoxy groups, and a piperazine moiety linked to a phenylpropyl chain. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,6-dimethoxy-4-[[4-(3-phenylpropyl)piperazin-1-yl]methyl]phenol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3.C2H2O4/c1-26-20-15-19(16-21(27-2)22(20)25)17-24-13-11-23(12-14-24)10-6-9-18-7-4-3-5-8-18;3-1(4)2(5)6/h3-5,7-8,15-16,25H,6,9-14,17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWSHMOAJXZANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CCCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.